

(4-tert-butylphenyl)methanesulfonyl chloride structure and synthesis

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Compound of Interest

Compound Name: (4-tert-butylphenyl)methanesulfonyl Chloride

Cat. No.: B1273283

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An In-depth Technical Guide to **(4-tert-butylphenyl)methanesulfonyl Chloride**

Introduction

(4-tert-butylphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative of toluene. It is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its reactivity stems from the sulfonyl chloride group, which readily undergoes nucleophilic substitution, making it a valuable building block for introducing the (4-tert-butylphenyl)methylsulfonyl moiety into target molecules. This guide provides a comprehensive overview of its structure, synthesis, and key data.

Chemical Structure

The molecular structure of **(4-tert-butylphenyl)methanesulfonyl chloride** consists of a phenyl ring substituted with a tert-butyl group at the para position. A methanesulfonyl chloride group is attached to the phenyl ring.

Molecular Formula: C₁₁H₁₅ClO₂S

Molecular Weight: 246.75 g/mol

Canonical SMILES: CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)Cl

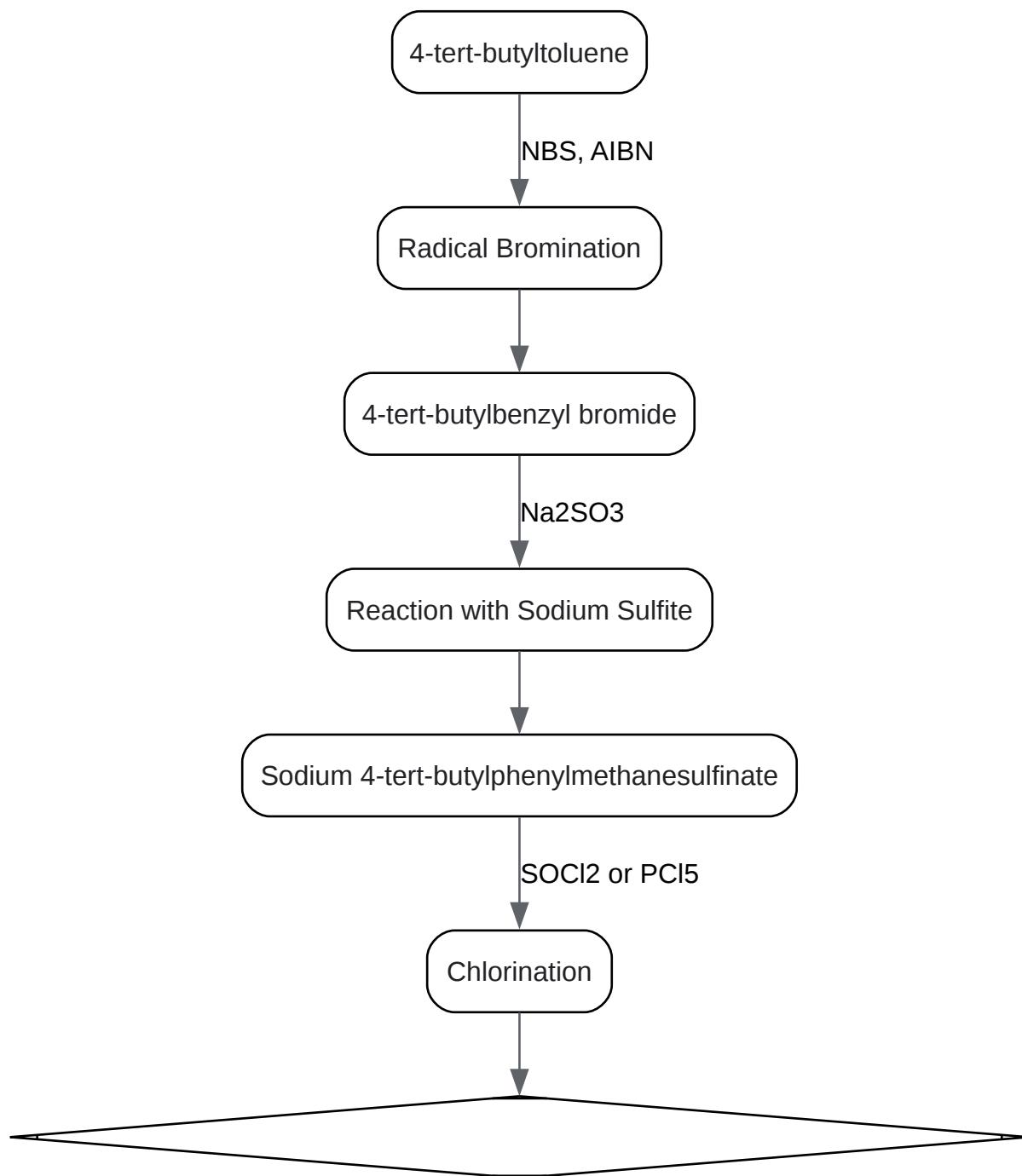
InChI Key: YQDQJSPPRRJGDE-UHFFFAOYSA-N

Caption: 2D structure of **(4-tert-butylphenyl)methanesulfonyl chloride**.

Synthesis

The synthesis of **(4-tert-butylphenyl)methanesulfonyl chloride** typically involves a two-step process starting from 4-tert-butyltoluene. The first step is the radical bromination of the benzylic position, followed by the formation of a sodium sulfinate salt and subsequent chlorination.

Synthesis Workflow



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Caption: Synthetic pathway for **(4-tert-butylphenyl)methanesulfonyl chloride**.

Experimental Protocols

Step 1: Synthesis of 4-tert-butylbenzyl bromide

- To a solution of 4-tert-butyltoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents).
- Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02 equivalents).
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Filter off the succinimide byproduct and wash with the solvent.
- Concentrate the filtrate under reduced pressure to obtain crude 4-tert-butylbenzyl bromide, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Step 2: Synthesis of Sodium 4-tert-butylphenylmethanesulfinate

- Prepare a solution of sodium sulfite (1.2 equivalents) in water.
- Add the crude 4-tert-butylbenzyl bromide (1 equivalent) to the sodium sulfite solution.
- Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature. The sodium 4-tert-butylphenylmethanesulfinate may precipitate out of the solution.
- Collect the solid by filtration, wash with a small amount of cold water, and then with a non-polar solvent like hexane to remove any unreacted starting material.
- Dry the solid under vacuum to obtain the sodium sulfinate salt.

Step 3: Synthesis of **(4-tert-butylphenyl)methanesulfonyl chloride**

- Suspend the dry sodium 4-tert-butylphenylmethanesulfinate (1 equivalent) in an inert solvent such as dichloromethane or chloroform.
- Cool the suspension in an ice bath.

- Slowly add a chlorinating agent, such as thionyl chloride (SOCl_2 , 1.5 equivalents) or phosphorus pentachloride (PCl_5 , 1.2 equivalents), to the suspension while stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.
- Pour the reaction mixture onto crushed ice and stir vigorously.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield crude **(4-tert-butylphenyl)methanesulfonyl chloride**.
- The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data

The following table summarizes typical data obtained during the synthesis and characterization of **(4-tert-butylphenyl)methanesulfonyl chloride**.

Parameter	Value
Appearance	White to off-white solid
Melting Point	78-82 °C
Purity (by HPLC)	≥98%
Typical Overall Yield	60-75%

^1H NMR (CDCl_3 , 400 MHz) δ (ppm):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.45	d, J = 8.4 Hz	2H	Ar-H
7.35	d, J = 8.4 Hz	2H	Ar-H
4.90	s	2H	CH ₂
1.32	s	9H	C(CH ₃) ₃

¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

Chemical Shift (ppm)	Assignment
154.0	Ar-C
130.2	Ar-CH
126.5	Ar-CH
125.8	Ar-C
65.0	CH ₂
34.7	C(CH ₃) ₃
31.2	C(CH ₃) ₃

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com